2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide
Description
This compound is a pyrimidine-based acetamide derivative featuring a 4-bromophenylsulfonyl group at the 5-position of the dihydropyrimidinone core and a 2,4-difluorophenylacetamide moiety. The 2,4-difluorophenyl substituent likely increases lipophilicity, influencing membrane permeability and target engagement.
Properties
CAS No. |
893789-40-7 |
|---|---|
Molecular Formula |
C18H12BrF2N3O4S2 |
Molecular Weight |
516.33 |
IUPAC Name |
2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C18H12BrF2N3O4S2/c19-10-1-4-12(5-2-10)30(27,28)15-8-22-18(24-17(15)26)29-9-16(25)23-14-6-3-11(20)7-13(14)21/h1-8H,9H2,(H,23,25)(H,22,24,26) |
InChI Key |
SOFBGJOCKNTSEY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)Br |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.
Chemical Structure
The compound's structure is characterized by the following components:
- A dihydropyrimidine core with a sulfonyl group.
- A bromophenyl substituent enhancing its pharmacological profile.
- An acetamide functional group contributing to its biological interactions.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing sulfonamide groups have shown significant activity against various bacterial strains.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Bacillus subtilis | 8 µg/mL |
These findings suggest that the presence of a sulfonamide moiety is crucial for enhancing antibacterial activity .
Anticancer Activity
The anticancer potential of heterocyclic compounds has been widely studied. Research indicates that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example:
- A study demonstrated that compounds with a pyrimidine core exhibited cytotoxic effects on human cancer cell lines such as HeLa and MCF7, with IC50 values ranging from 10 to 30 µM .
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in various diseases:
- Acetylcholinesterase (AChE) :
- Urease Inhibition :
Case Studies
A recent study synthesized several derivatives based on the core structure of this compound. The researchers evaluated their biological activities through in vitro assays:
-
Antibacterial Testing :
- Compounds were tested against clinical isolates of Salmonella typhi and Bacillus subtilis, showing promising results with some compounds exhibiting bactericidal effects at lower concentrations.
-
Anticancer Screening :
- The synthesized compounds were screened against various cancer cell lines, revealing that modifications to the bromophenyl group significantly enhanced cytotoxicity.
- Molecular Docking Studies :
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity and Stability: The target compound’s 4-bromophenylsulfonyl group is bulkier and more electron-withdrawing than the methyl () or ethyl/cyano () groups. This may enhance oxidative stability but reduce synthetic yield due to steric hindrance .
Synthetic Efficiency: Yields for methyl-substituted pyrimidinones () range from 60–79%, suggesting that bulky sulfonyl groups (as in the target) may require optimized reaction conditions to maintain efficiency .
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound are unavailable, insights can be inferred from analogues:
- and : Compounds with bromophenyl or phenoxyphenyl acetamide groups exhibit structural motifs associated with kinase or protease inhibition, common in anticancer drug development .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of the pyrimidinone core. Key steps include:
- Sulfonylation : Reacting 5-amino-6-oxo-1,6-dihydropyrimidine with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to introduce the sulfonyl group .
- Thioether formation : Coupling the sulfonylated intermediate with a thiol-containing acetamide derivative using coupling agents like EDCI/HOBt in DMF at room temperature .
- Optimization : Adjusting solvent polarity (e.g., DCM for sulfonylation, DMF for thioether coupling), temperature (0–25°C), and stoichiometric ratios (1:1.2 for sulfonyl chloride) to achieve yields >70% .
Q. What analytical techniques are critical for confirming structural integrity and purity?
- NMR spectroscopy : Use H NMR (DMSO-, 300 MHz) to identify key protons:
- Sulfonamide NH (~12.5 ppm, broad singlet) .
- Pyrimidinone CH-5 (~5.98 ppm, singlet) .
- Mass spectrometry : ESI-MS in positive mode to confirm molecular ion peaks (e.g., [M+H] at m/z 550–560 range) .
- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
Q. How should researchers handle solubility and stability challenges during experiments?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers for bioassays .
- Stability : Store at −20°C under inert gas (N or Ar) to prevent oxidation of the thioether group. Avoid prolonged exposure to light or strong acids/bases .
Advanced Research Questions
Q. How can molecular docking and SAR studies guide target identification?
- Target prioritization : Use computational tools (AutoDock Vina, Schrödinger Suite) to screen against kinases or sulfotransferases, as the sulfonyl and pyrimidinone moieties may mimic ATP or cofactor binding .
- SAR strategies : Compare analogs (e.g., replacing 4-bromophenyl with 4-chlorophenyl) to assess how substituents affect binding affinity. For example, bulkier groups may enhance hydrophobic interactions but reduce solubility .
- Validation : Validate docking results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding constants (K) .
Q. How should contradictory biological activity data (e.g., IC50_{50}50 variability) be resolved?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity), incubation times (48–72 hours), and controls (DMSO vehicle <0.1%) .
- Orthogonal assays : Confirm enzyme inhibition (e.g., fluorogenic substrate assays) alongside cell-based results to distinguish direct target effects from off-target interactions .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC = −log(IC) and assess batch-to-batch compound purity via HPLC (>95%) .
Q. What experimental designs are optimal for elucidating the mechanism of action in complex biological systems?
- Transcriptomics/proteomics : Perform RNA-seq or LC-MS/MS profiling post-treatment to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
- Chemical probes : Synthesize a biotinylated derivative for pull-down assays to isolate interacting proteins, followed by Western blotting or MS identification .
- Kinetic studies : Use stopped-flow spectroscopy to measure enzyme inhibition rates (k/K) and determine competitive vs. non-competitive mechanisms .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
